molecular formula C17H25N3O2 B248245 1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide

1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide

Cat. No. B248245
M. Wt: 303.4 g/mol
InChI Key: DJNNHXMBVYIAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide, also known as U50,488H, is a synthetic opioid analgesic drug that is commonly used in scientific research. It was first synthesized in the 1970s and has since been extensively studied for its potential use in pain management and addiction treatment.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide involves the activation of the kappa opioid receptor in the brain and spinal cord. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain, mood, and addiction. By modulating these neurotransmitters, 1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide can produce analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects in laboratory experiments. These include analgesia, sedation, respiratory depression, and altered locomotor activity. It has also been shown to produce anti-addictive effects in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide in laboratory experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the specific effects of kappa receptor activation without interference from other opioid receptors. However, 1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide also has some limitations, including its relatively short half-life and its potential to produce side effects such as sedation and respiratory depression.

Future Directions

There are several future directions for research on 1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide. One area of interest is the development of new therapies for pain management and addiction treatment based on the selective activation of the kappa opioid receptor. Another area of interest is the study of the biochemical and physiological effects of 1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide in different animal models and under different experimental conditions. Finally, there is also potential for the development of new analogs of 1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide with improved selectivity and efficacy.

Synthesis Methods

The synthesis of 1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide involves the reaction of a piperidine derivative with an anilino ketone in the presence of a reducing agent. The process is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. It is a selective kappa opioid receptor agonist, which means that it binds specifically to the kappa opioid receptor in the brain and spinal cord. This receptor is involved in the regulation of pain, mood, and addiction, making 1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide a promising candidate for the development of new therapies.

properties

Product Name

1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

1-[3-(2,5-dimethylanilino)-3-oxopropyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H25N3O2/c1-12-3-4-13(2)15(11-12)19-16(21)7-10-20-8-5-14(6-9-20)17(18)22/h3-4,11,14H,5-10H2,1-2H3,(H2,18,22)(H,19,21)

InChI Key

DJNNHXMBVYIAHY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCC(CC2)C(=O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCC(CC2)C(=O)N

Origin of Product

United States

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